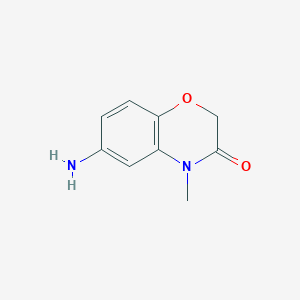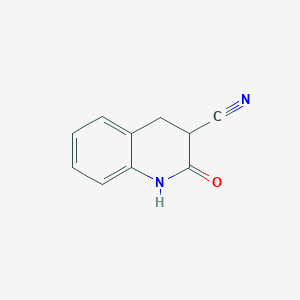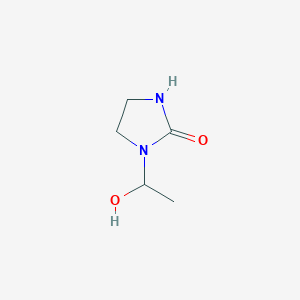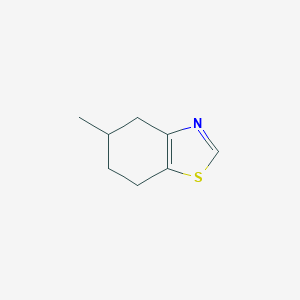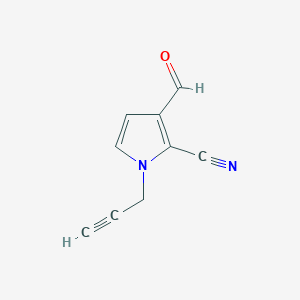
3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole
Vue d'ensemble
Description
3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole is a chemical compound that belongs to the pyrrole family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of research, including biochemistry, biotechnology, and pharmacology.
Mécanisme D'action
The mechanism of action of 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole involves the inhibition of enzyme activity. This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of enzyme activity by this compound is reversible, which makes it useful in studying the kinetics of enzyme-catalyzed reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole are still being studied. However, it has been found to have a range of effects on various biological systems. For example, this compound has been found to have neuroprotective effects, which make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole in lab experiments is its relative ease of synthesis. This compound can be synthesized using standard laboratory equipment and techniques, which makes it accessible to researchers. Additionally, this compound has been found to have unique properties that make it useful in studying enzyme-catalyzed reactions.
However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound has been found to have some toxicity, which limits its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole. One potential direction is the development of new synthetic methods for producing this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, there is potential for the development of new therapeutic agents based on the unique properties of this compound.
Applications De Recherche Scientifique
The unique properties of 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole make it useful in various fields of scientific research. One of the primary applications of this compound is in the field of biochemistry, where it is used as a tool for studying the mechanisms of enzyme-catalyzed reactions. This compound has been found to inhibit the activity of certain enzymes, which makes it useful in studying their function and regulation.
Propriétés
Numéro CAS |
104501-29-3 |
|---|---|
Nom du produit |
3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole |
Formule moléculaire |
C9H6N2O |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
3-formyl-1-prop-2-ynylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-2-4-11-5-3-8(7-12)9(11)6-10/h1,3,5,7H,4H2 |
Clé InChI |
CJGIQBCUPKHVTQ-UHFFFAOYSA-N |
SMILES |
C#CCN1C=CC(=C1C#N)C=O |
SMILES canonique |
C#CCN1C=CC(=C1C#N)C=O |
Synonymes |
1H-Pyrrole-2-carbonitrile, 3-formyl-1-(2-propynyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)

![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
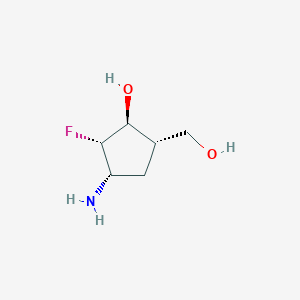
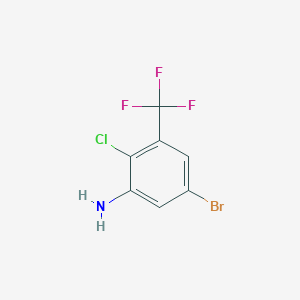
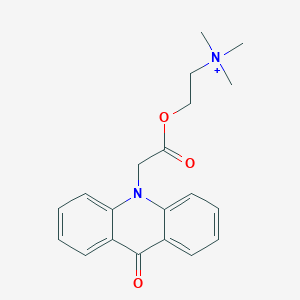
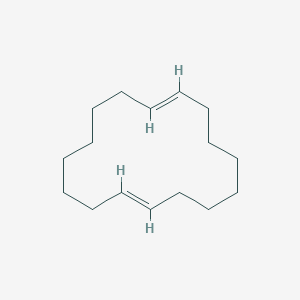
![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
